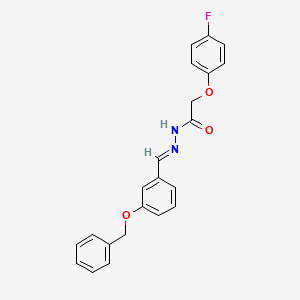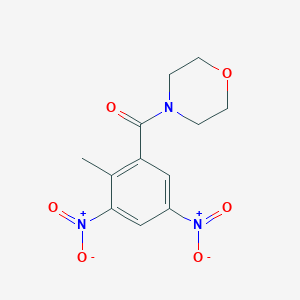
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a carbohydrazonoyl linkage, a naphthyl ring, and an ethoxybenzoate moiety. Its molecular formula is C25H23BrN2O5, and it has a molecular weight of 511.376 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Carbohydrazonoyl Linkage Formation: The 2-bromobenzoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl and Ethoxybenzoate: The carbohydrazonoyl intermediate is coupled with 2-naphthyl and 4-ethoxybenzoate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the bromobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbohydrazonoyl linkage may facilitate binding to nucleophilic sites, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific combination of functional groups and structural features. The presence of the naphthyl ring and ethoxybenzoate moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
特性
CAS番号 |
765286-13-3 |
|---|---|
分子式 |
C27H21BrN2O4 |
分子量 |
517.4 g/mol |
IUPAC名 |
[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H21BrN2O4/c1-2-33-20-14-11-19(12-15-20)27(32)34-25-16-13-18-7-3-4-8-21(18)23(25)17-29-30-26(31)22-9-5-6-10-24(22)28/h3-17H,2H2,1H3,(H,30,31)/b29-17+ |
InChIキー |
BTYCDFKJKWFSKZ-STBIYBPSSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4Br |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)



![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
